1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a compound that features a bicyclic structure, which is central to the family of tropane alkaloids.
Preparation Methods
The synthesis of 1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be done using asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides with acryloylpyrazolidinone, employing a rhodium (II) complex/chiral Lewis acid binary system . Industrial production methods often rely on similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Additionally, it is used in the pharmaceutical industry as an intermediate in the synthesis of various drugs .
Mechanism of Action
The mechanism of action of 1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit human N-acylethanolamine-hydrolyzing acid amidase (NAAA) activity, which plays a role in managing the inflammatory response . This inhibition occurs through a non-covalent mechanism of action.
Comparison with Similar Compounds
1-(8-Azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as 8-azabicyclo[3.2.1]octan-3-ol and 8-azabicyclo[3.2.1]octane-pyrazole sulfonamide. These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their functional groups and specific biological activities . The uniqueness of this compound lies in its specific interactions with molecular targets and its potential therapeutic applications.
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-(8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H16N2O2/c14-10-3-4-11(15)13(10)9-5-7-1-2-8(6-9)12-7/h7-9,12H,1-6H2 |
InChI Key |
KNKMWFKWWHZLQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)N3C(=O)CCC3=O |
Origin of Product |
United States |
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